
4,4'-Dimethoxy-2,2',6,6'-tetramethyl-3,3'-dinitro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with two methoxy groups, four methyl groups, and two nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of 4,4’-dimethoxy-2,2’,6,6’-tetramethylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl.
Oxidation: 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s interaction with biological targets.
相似化合物的比较
Similar Compounds
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-1,1’-biphenyl: Lacks the nitro groups, making it less reactive in certain chemical reactions.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-diamino-1,1’-biphenyl: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dicarboxy-1,1’-biphenyl: Contains carboxylic acid groups, which can significantly alter its solubility and reactivity.
Uniqueness
4,4’-Dimethoxy-2,2’,6,6’-tetramethyl-3,3’-dinitro-1,1’-biphenyl is unique due to the presence of both methoxy and nitro groups on the biphenyl structure
属性
CAS 编号 |
821799-18-2 |
|---|---|
分子式 |
C18H20N2O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-methoxy-4-(4-methoxy-2,6-dimethyl-3-nitrophenyl)-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C18H20N2O6/c1-9-7-13(25-5)17(19(21)22)11(3)15(9)16-10(2)8-14(26-6)18(12(16)4)20(23)24/h7-8H,1-6H3 |
InChI 键 |
WKUUITYTLWTGQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)OC)[N+](=O)[O-])C)C)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
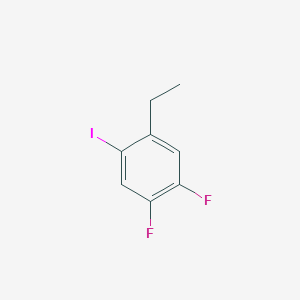
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
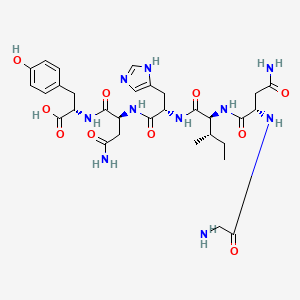
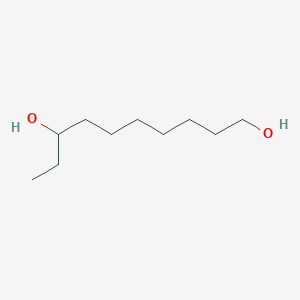
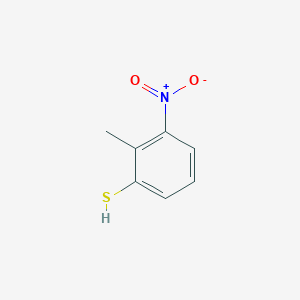
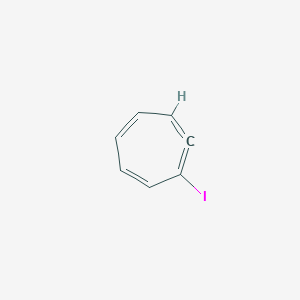
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
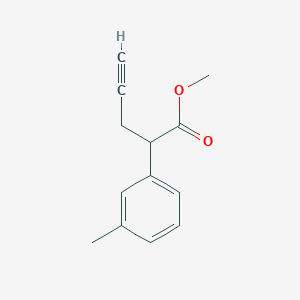
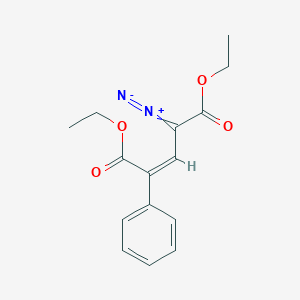
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
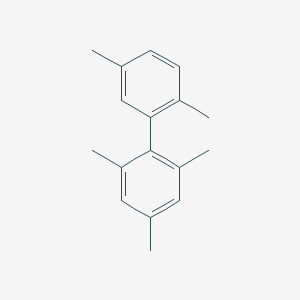
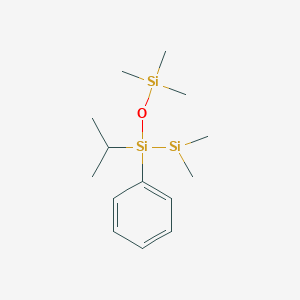
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)
